molecular formula C10H18N4O B13635301 3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide

3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide

Cat. No.: B13635301
M. Wt: 210.28 g/mol
InChI Key: DTALEEUMXJIWBF-UHFFFAOYSA-N
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Description

3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide typically involves the reaction of imidazole with appropriate amines and other reagents under controlled conditions. One common method involves the use of propargyl alcohols as a C1 synthon in a sequential C–H allenylation/annulation reaction . This method is highly efficient and regioselective, displaying excellent atom economy and tolerating a broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The isopropylamino group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)propanamide

InChI

InChI=1S/C10H18N4O/c1-8(2)13-10(3,9(11)15)6-14-5-4-12-7-14/h4-5,7-8,13H,6H2,1-3H3,(H2,11,15)

InChI Key

DTALEEUMXJIWBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)(CN1C=CN=C1)C(=O)N

Origin of Product

United States

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